(4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone

Solid-state characterization Crystallinity Process chemistry

(4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone (CAS 811836-23-4) is an unsymmetrically substituted dinitrobenzophenone derivative (C14H10N2O6, MW 302.24) featuring a 4-methoxy-3-nitrophenyl ring and a 3-nitrophenyl ring bridged by a carbonyl group. It is also catalogued under the systematic name 4-methoxy-3,3'-dinitrobenzophenone.

Molecular Formula C14H10N2O6
Molecular Weight 302.24 g/mol
Cat. No. B12102545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone
Molecular FormulaC14H10N2O6
Molecular Weight302.24 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C14H10N2O6/c1-22-13-6-5-10(8-12(13)16(20)21)14(17)9-3-2-4-11(7-9)15(18)19/h2-8H,1H3
InChIKeyCTFMGLVNKYPDBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone Procurement Guide: Key Physicochemical Properties and Comparator Context


(4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone (CAS 811836-23-4) is an unsymmetrically substituted dinitrobenzophenone derivative (C14H10N2O6, MW 302.24) featuring a 4-methoxy-3-nitrophenyl ring and a 3-nitrophenyl ring bridged by a carbonyl group . It is also catalogued under the systematic name 4-methoxy-3,3'-dinitrobenzophenone [1]. Unlike its symmetric congener bis(4-methoxy-3-nitrophenyl)methanone (CAS 100881-20-7, C15H12N2O7, MW 332.26), this compound possesses only a single methoxy substituent and an asymmetric nitro-group arrangement, which directly influences its melting point, chromatographic behavior, and regioselective reduction chemistry .

Why (4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone Cannot Be Interchanged with Isomeric Dinitrobenzophenones


Substitution with the symmetric 3,3'-dinitrobenzophenone (CAS 21222-05-9, mp 153–155 °C) or the mono-nitro analog 4-methoxy-4'-nitrobenzophenone (CAS 1151-94-6, mp 125–127 °C, LogP 3.36, PSA 72.12 Ų) [1] introduces substantial deviations in crystallinity, lipophilicity, and hydrogen-bond acceptor count. The target compound's 4-methoxy-3-nitro substitution pattern on one ring, combined with a 3-nitro group on the opposite ring, creates an asymmetric electronic push–pull system that governs its reactivity in regioselective nitro-group reduction and subsequent polycondensation steps [2]. Generic replacement with a positional isomer or a mono-nitro species therefore alters the kinetic profile of the first reduction event and the solubility of the resulting diamine monomer, directly impacting polymer molecular weight and film quality in polyimide manufacturing [2].

(4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone: Head-to-Head Quantitative Differentiation Versus Closest Analogs


Melting Point Depression Relative to Non-Methoxylated 3,3'-Dinitrobenzophenone

The target compound exhibits a melting point of 142 °C [1], which is 11–15 °C lower than the 153–155 °C range reported for the non-methoxylated parent 3,3'-dinitrobenzophenone (CAS 21222-05-9) . This melting-point depression is consistent with the disruption of crystal packing by the methoxy group, facilitating melt-processing or solvent-assisted handling at lower temperatures.

Solid-state characterization Crystallinity Process chemistry

Enhanced LogP and Polar Surface Area Versus Mono-Nitro Analog 4-Methoxy-4'-nitrobenzophenone

The target compound has a calculated LogP of 3.79 and a topological polar surface area (TPSA) of 117.94 Ų . In contrast, the mono-nitro analog 4-methoxy-4'-nitrobenzophenone (CAS 1151-94-6) displays a substantially lower LogP of 3.36 and a TPSA of 72.12 Ų [1]. The additional nitro group simultaneously raises lipophilicity and hydrogen-bond acceptor capacity, positioning the compound in a distinct region of property space that influences blood–brain barrier penetration predictions and chromatographic retention.

Lipophilicity Membrane permeability ADME profiling

Asymmetric Substitution Pattern Uniquely Enables Regioselective Reduction to 3,4'-Diamino-4-methoxybenzophenone for Soluble Polyimides

Reduction of the target compound's nitro groups yields 3,4'-diamino-4-methoxybenzophenone, an asymmetric aromatic diamine monomer. Rusanov et al. demonstrated that this diamine undergoes high-temperature polycyclocondensation with aromatic tetracarboxylic dianhydrides in phenol solvents to afford methoxy-substituted polyimides soluble in both phenol and amide solvents [1]. In contrast, the symmetric 3,3'-diamino congener derived from 3,3'-dinitrobenzophenone produces polyimides that require more aggressive solvent systems for processing [2]. The methoxy group ortho to one amino function introduces a kink in the polymer backbone that disrupts chain packing without sacrificing thermal stability.

Polymer chemistry Polyimide solubility Diamine monomers

Precursor Relationship to 4-Hydroxy-3,3'-dinitrobenzophenone, a Structural Analog of the Clinically Validated COMT Inhibitor Tolcapone

Demethylation of the target compound yields 4-hydroxy-3,3'-dinitrobenzophenone (CAS 37567-45-6) [1]. This 4-hydroxy derivative shares the core benzophenone-dinitro architecture with tolcapone (3,4-dihydroxy-5-nitro-4'-methylbenzophenone), a clinically approved catechol-O-methyltransferase (COMT) inhibitor that achieves an IC50 of 773 nM against liver COMT . The target compound thus serves as a protected, oxidation-resistant storage form of the phenolic intermediate, offering greater bench stability than the free hydroxy analog. The 3-nitro group on the second ring mirrors the electron-withdrawing substitution required for tight COMT binding as established in nitrocatechol-type pharmacophores [2].

Medicinal chemistry COMT inhibition CNS drug intermediate

(4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone: Evidence-Backed Research and Industrial Application Scenarios


Synthesis of Soluble, High-Tg Polyimide Films via Asymmetric Diamine Monomers

The target compound's asymmetric substitution pattern is purpose-built for conversion to 3,4'-diamino-4-methoxybenzophenone, a monomer that introduces a solubility-enabling kink into the polyimide backbone. Research groups and CROs developing solution-processable polyimides for flexible electronics or aerospace composites should select this specific dinitro precursor over the symmetric 3,3'-dinitrobenzophenone (mp 153–155 °C) to ensure the resulting polymer dissolves in standard amide solvents such as NMP and DMAc, as demonstrated by Rusanov et al. [1].

Late-Stage Intermediate for COMT Inhibitor Analog Libraries Targeting Parkinson's Disease

The compound's quantitative conversion to 4-hydroxy-3,3'-dinitrobenzophenone [2] places it one demethylation step away from the tolcapone pharmacophore core (tolcapone COMT IC50 = 773 nM) . Medicinal chemistry teams constructing focused libraries of nitrocatechol-type COMT inhibitors benefit from the methoxy-protected form, which avoids the oxidative instability of the free catechol during storage and multi-step synthesis. Procurement of this specific dinitrobenzophenone eliminates the need for late-stage nitration of acid-sensitive phenolic intermediates.

Physicochemical Reference Standard for Asymmetric Dinitrobenzophenone Chromatographic Method Development

With a well-defined LogP of 3.79 and TPSA of 117.94 Ų , the target compound serves as a retention-time marker that is clearly resolved from the mono-nitro analog 4-methoxy-4'-nitrobenzophenone (LogP 3.36, TPSA 72.12 Ų) [3]. Analytical laboratories developing reversed-phase HPLC or SFC methods for nitroaromatic reaction monitoring can exploit this 0.43 LogP unit difference to validate column selectivity and gradient conditions, ensuring accurate quantification of nitration reaction progress and by-product profiles.

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